Dolutegravir O-b-D-Glucoside
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Overview
Description
Dolutegravir O-b-D-Glucoside is a derivative of Dolutegravir, an antiretroviral medication used to treat HIV/AIDS. Dolutegravir is known for its effectiveness as an integrase strand transfer inhibitor, which prevents the integration of viral DNA into the host cell’s genome . The glucoside derivative is formed by attaching a glucose molecule to Dolutegravir, potentially altering its pharmacokinetic properties and enhancing its solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dolutegravir O-b-D-Glucoside involves the glycosylation of Dolutegravir with a glucose donor. This reaction typically requires a catalyst and specific reaction conditions to ensure the successful attachment of the glucose molecule. High-speed homogenization and probe sonication techniques are often employed to optimize the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using advanced techniques such as high-pressure homogenization and the use of surfactants to stabilize the product . The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dolutegravir O-b-D-Glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups on the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
Dolutegravir O-b-D-Glucoside has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on drug properties.
Mechanism of Action
Dolutegravir O-b-D-Glucoside exerts its effects by inhibiting the integrase enzyme of HIV, similar to Dolutegravir. The glucose moiety may enhance its solubility and bioavailability, allowing for better absorption and distribution in the body . The compound binds to the active site of the integrase enzyme, preventing the integration of viral DNA into the host cell’s genome, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Dolutegravir: The parent compound, known for its effectiveness as an integrase inhibitor.
Raltegravir: Another integrase inhibitor used to treat HIV, but with different pharmacokinetic properties.
Elvitegravir: Similar to Dolutegravir, but requires pharmacologic boosting to be effective.
Uniqueness
Dolutegravir O-b-D-Glucoside is unique due to the addition of the glucose moiety, which potentially enhances its solubility and bioavailability compared to Dolutegravir. This modification may lead to improved therapeutic outcomes and reduced side effects .
Biological Activity
Dolutegravir O-b-D-Glucoside (DTG-glucoside) is a glucosylated derivative of dolutegravir (DTG), an integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV. This article reviews the biological activity, pharmacokinetics, safety, and potential therapeutic implications of DTG-glucoside based on recent research findings.
Overview of Dolutegravir
Dolutegravir is a highly effective antiretroviral agent that has transformed HIV treatment regimens. It is known for its high barrier to resistance and favorable safety profile. However, the emergence of glucosylated metabolites like DTG-glucoside raises questions about their biological activity and pharmacological properties.
Biological Activity
Antiviral Efficacy
Research indicates that DTG-glucoside retains significant antiviral activity against HIV. A study demonstrated that the antiviral potency of DTG-glucoside was approximately one-tenth that of its parent compound, suggesting that while it may not be as potent as DTG, it still possesses meaningful activity against the virus .
Pharmacokinetics
The pharmacokinetic profile of DTG-glucoside differs notably from that of DTG. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | 28-49 hours |
Volume of Distribution | 1417-3086 L |
Clearance | Moderate |
These parameters suggest that DTG-glucoside has a prolonged presence in the system, which may influence its therapeutic effects and safety profile .
Safety and Tolerability
In clinical evaluations, DTG-glucoside has exhibited a favorable safety profile with no significant adverse events reported during trials. This aligns with findings from studies on dolutegravir itself, which also highlight its tolerability among patients .
Case Studies
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Hyperglycemia Association
A case-control study in Uganda assessed the risk of hyperglycemia associated with dolutegravir use among people living with HIV. While this study primarily focused on dolutegravir, it provides context for understanding potential metabolic effects related to glucosylated metabolites like DTG-glucoside. The study found that prior use of dolutegravir significantly increased the odds of hyperglycemia, suggesting a need for careful monitoring in patients using this class of drugs . -
Comparative Studies with Other Antiretrovirals
Comparative studies have evaluated the efficacy of DTG-glucoside against other antiretroviral agents. These studies indicate that while DTG-glucoside has lower potency, its unique pharmacokinetic properties may offer advantages in specific patient populations or treatment scenarios .
Research Findings
Recent research has focused on the molecular dynamics and docking studies to understand how DTG-glucoside interacts with viral proteins. These studies reveal insights into binding affinities and potential modifications to enhance its efficacy .
Properties
Molecular Formula |
C26H29F2N3O10 |
---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
(3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
InChI |
InChI=1S/C26H29F2N3O10/c1-11-4-5-39-17-9-30-8-14(24(37)29-7-12-2-3-13(27)6-15(12)28)19(33)23(18(30)25(38)31(11)17)41-26-22(36)21(35)20(34)16(10-32)40-26/h2-3,6,8,11,16-17,20-22,26,32,34-36H,4-5,7,9-10H2,1H3,(H,29,37)/t11-,16-,17+,20-,21+,22-,26+/m1/s1 |
InChI Key |
AWDOSKSERUBWKF-RAALLFHKSA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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